N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide
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Overview
Description
N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide is an organic compound that features a cyclopropyl group, an imidazole ring, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules . The compound’s effects are mediated through pathways that involve modulation of enzyme activity, inhibition of specific proteins, or alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core.
Metronidazole: An antimicrobial agent used to treat bacterial infections.
Omeprazole: A proton pump inhibitor used to treat acid-related disorders.
Uniqueness
N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the prop-2-enamide moiety differentiates it from other imidazole derivatives, potentially leading to unique interactions and applications .
Properties
CAS No. |
2649065-40-5 |
---|---|
Molecular Formula |
C11H17N3O |
Molecular Weight |
207.3 |
Purity |
90 |
Origin of Product |
United States |
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